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molecular formula C10H18O2 B081187 9-Decenoic acid CAS No. 14436-32-9

9-Decenoic acid

Cat. No. B081187
M. Wt: 170.25 g/mol
InChI Key: KHAVLLBUVKBTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08884041B2

Procedure details

The ethenolysis of the nitrile of oleic acid is carried out at 60° C. under atmospheric pressure in the presence of a ruthenium-based catalyst, [RuCl2(═CHPh)(IMesH2)(PCy3)], using an excess of ethylene, to give 9-decenoic acid, CH2═CH—(CH2)7—COOH. The yields are determined by chromatographic analysis. At the end of the reaction, 6 hours, the C10 α-olefin is separated by vacuum distillation, to give the 9-decenoic nitrile CH2═CH—(CH2)7—CN. The yields are determined by chromatographic analysis. It is possible to measure a yield of 55%.
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
RuCl2(═CHPh)(IMesH2)(PCy3)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=[CH:10]\CCCCCCCC.C=C>[Ru]>[CH2:10]=[CH:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([OH:20])=[O:19]

Inputs

Step One
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
Step Three
Name
RuCl2(═CHPh)(IMesH2)(PCy3)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ru]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=CCCCCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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